molecular formula C21H19FN2O3 B2409761 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-36-6

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2409761
CAS No.: 1004257-36-6
M. Wt: 366.392
InChI Key: PLGKBRJMZJIFLB-UHFFFAOYSA-N
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Description

The compound 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a fluorophenylmethyl group at position 1 and a 2-methoxy-5-methylphenyl carboxamide substituent at position 3. Dihydropyridines are structurally distinct from pyrimidines or pyridines due to their partially saturated six-membered ring, which can influence conformational flexibility and electronic properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-14-3-9-19(27-2)18(11-14)23-21(26)16-6-10-20(25)24(13-16)12-15-4-7-17(22)8-5-15/h3-11,13H,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGKBRJMZJIFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the pyridine ring and the introduction of the fluorobenzyl and methoxy-methylphenyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives with modified functional groups.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Researchers may study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s structure suggests it could be investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use as a therapeutic agent or biochemical probe.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural variations, physicochemical properties, and synthetic considerations.

Dihydropyridine Analogs

Compound 5 ():
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

  • Key Differences: Halogen Substitution: The target compound has a 4-fluorophenylmethyl group, while Compound 5 uses 3-chlorophenylmethyl. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .
  • Molecular Formula : C20H16Cl2N2O3 (Compound 5) vs. C21H19FN2O3 (estimated for the target).
  • Molar Mass : 403.26 g/mol (Compound 5) vs. ~366.4 g/mol (target).

Table 1: Dihydropyridine Derivatives Comparison

Compound Core Structure R1 (Position 1) R2 (Position 3) Molar Mass (g/mol)
Target Compound Dihydropyridine 4-Fluorophenylmethyl 2-Methoxy-5-methylphenyl ~366.4
Compound 5 () Dihydropyridine 3-Chlorophenylmethyl 4-Methoxyphenyl 403.26
Pyrimidinecarboxamide Analogs

Compound 2 (): 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Key Differences :
    • Heterocyclic Core : Pyrimidine (6-membered, two nitrogen atoms) vs. dihydropyridine (partially saturated, one nitrogen). Pyrimidines often exhibit different hydrogen-bonding capabilities and aromaticity.
    • Substituents : Compound 2 includes a 5-hydroxy group and 1-methyl substituent, which may increase polarity and reduce membrane permeability compared to the target compound .

Table 2: Pyrimidine vs. Dihydropyridine Carboxamides

Compound Core Structure Notable Substituents Potential Impact
Target Compound Dihydropyridine 4-Fluorophenylmethyl, 2-methoxy Enhanced lipophilicity, metabolic stability
Compound 2 () Pyrimidine 5-Hydroxy, 1-methyl Higher polarity, possible solubility
Furopyridine and Sulfonamide Derivatives

Compound 4 (): 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

  • Key Differences :
    • Fused Ring System : The furopyridine core introduces a fused furan ring, altering electronic distribution and rigidity compared to dihydropyridines.
    • Synthetic Conditions : Compound 4 was synthesized using tetramethylisouronium hexafluorophosphate in DMF, suggesting possible differences in reactivity or scalability vs. the target compound’s synthesis (if similar) .

Compound 3 ():
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

Structural and Functional Implications

  • Halogen Effects : Fluorine in the target compound likely improves metabolic stability and binding affinity compared to chlorine (Compound 5) due to its electronegativity and small size .
  • Aromatic Substituents : The 2-methoxy-5-methylphenyl group may enhance steric hindrance and π-π stacking interactions vs. simpler aryl groups in analogs.
  • Heterocycle Choice : Dihydropyridines balance partial saturation (flexibility) with aromaticity, whereas pyrimidines (Compound 2) and furopyridines (Compound 4) offer distinct electronic environments.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide , also known by its CAS number 1260934-34-6, is a member of the dihydropyridine class of compounds. This class is known for its diverse biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C21H20FN3O3C_{21}H_{20}FN_{3}O_{3} with a molecular weight of 381.4 g/mol. The structure includes a fluorophenyl group and a methoxy-methylphenyl moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC21H20FN3O3C_{21}H_{20}FN_{3}O_{3}
Molecular Weight381.4 g/mol
CAS Number1260934-34-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 0.22 to 0.25 μg/mL , indicating potent antibacterial properties .

The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in bacterial DNA replication. Specifically, it has shown inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR) , with IC50 values of 31.64 μM and 2.67 μM , respectively . This dual action may enhance its effectiveness as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Research on structure-activity relationships has identified critical features contributing to the biological efficacy of dihydropyridine derivatives. Modifications in the side chains and functional groups can significantly influence their antimicrobial potency and selectivity . For instance, the presence of fluorine in the aromatic ring has been associated with increased lipophilicity and improved membrane penetration, enhancing overall biological activity.

Case Study 1: Antimicrobial Evaluation

In a recent study published in ACS Omega, derivatives of dihydropyridines were synthesized and evaluated for their antimicrobial properties. Among these, the compound demonstrated superior activity compared to other tested derivatives, confirming its potential as a lead candidate for further development .

Case Study 2: Antitumor Activity

Another area of investigation involves the antitumor properties of similar compounds within this class. A related study indicated that modifications to the dihydropyridine scaffold could yield potent antitumor agents against various cancer cell lines, suggesting that this compound may also possess anticancer properties worthy of exploration .

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